

# A Comparative Analysis of the Physical Properties of 1-Ethylcyclohexanol and Cyclohexanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Ethylcyclohexanol**

Cat. No.: **B155962**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is paramount for their application in synthesis, formulation, and biological studies. This guide provides a detailed comparison of the physical properties of **1-Ethylcyclohexanol** and cyclohexanol, supported by experimental data and protocols.

## Comparison of Physical Properties

The introduction of an ethyl group at the C1 position of the cyclohexanol ring in **1-Ethylcyclohexanol** leads to notable differences in its physical properties when compared to the parent compound, cyclohexanol. These differences are primarily attributed to the increase in molecular weight and changes in intermolecular forces.

| Physical Property   | 1-Ethylcyclohexanol                             | Cyclohexanol                                         |
|---------------------|-------------------------------------------------|------------------------------------------------------|
| Molecular Formula   | C <sub>8</sub> H <sub>16</sub> O <sup>[1]</sup> | C <sub>6</sub> H <sub>12</sub> O <sup>[2]</sup>      |
| Molecular Weight    | 128.21 g/mol <sup>[1][3]</sup>                  | 100.16 g/mol <sup>[2]</sup>                          |
| Melting Point       | 34.5 °C <sup>[4]</sup>                          | 25.2 °C <sup>[5][6]</sup>                            |
| Boiling Point       | 168 °C <sup>[4]</sup>                           | 161.1 °C <sup>[5][6]</sup>                           |
| Density             | 0.9227 g/cm <sup>3</sup> <sup>[4]</sup>         | 0.9624 g/mL at 20 °C/4 °C <sup>[2]</sup>             |
| Solubility in Water | Moderately soluble <sup>[3]</sup>               | 3.60 g/100 mL (20 °C) <sup>[7]</sup>                 |
| Appearance          | Colorless liquid <sup>[3][8]</sup>              | Colorless, viscous liquid or solid <sup>[2][7]</sup> |
| Odor                | Faint characteristic odor <sup>[3]</sup>        | Camphor-like odor <sup>[2][5]</sup>                  |

## Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties discussed in this guide.

### Determination of Melting Point

The melting point of a solid can be determined using a capillary tube method with a melting point apparatus.<sup>[9][10]</sup>

Procedure:

- A small, dry sample of the compound is finely powdered.
- A capillary tube is sealed at one end.
- The powdered sample is packed into the sealed end of the capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.

- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11][12]

## Determination of Boiling Point

The boiling point of a liquid can be determined using the capillary tube method in a liquid bath. [13][14][15]

Procedure:

- A small amount of the liquid is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer and heated in a liquid bath (e.g., water or oil).
- As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat is removed, and the liquid is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[16]

## Determination of Density

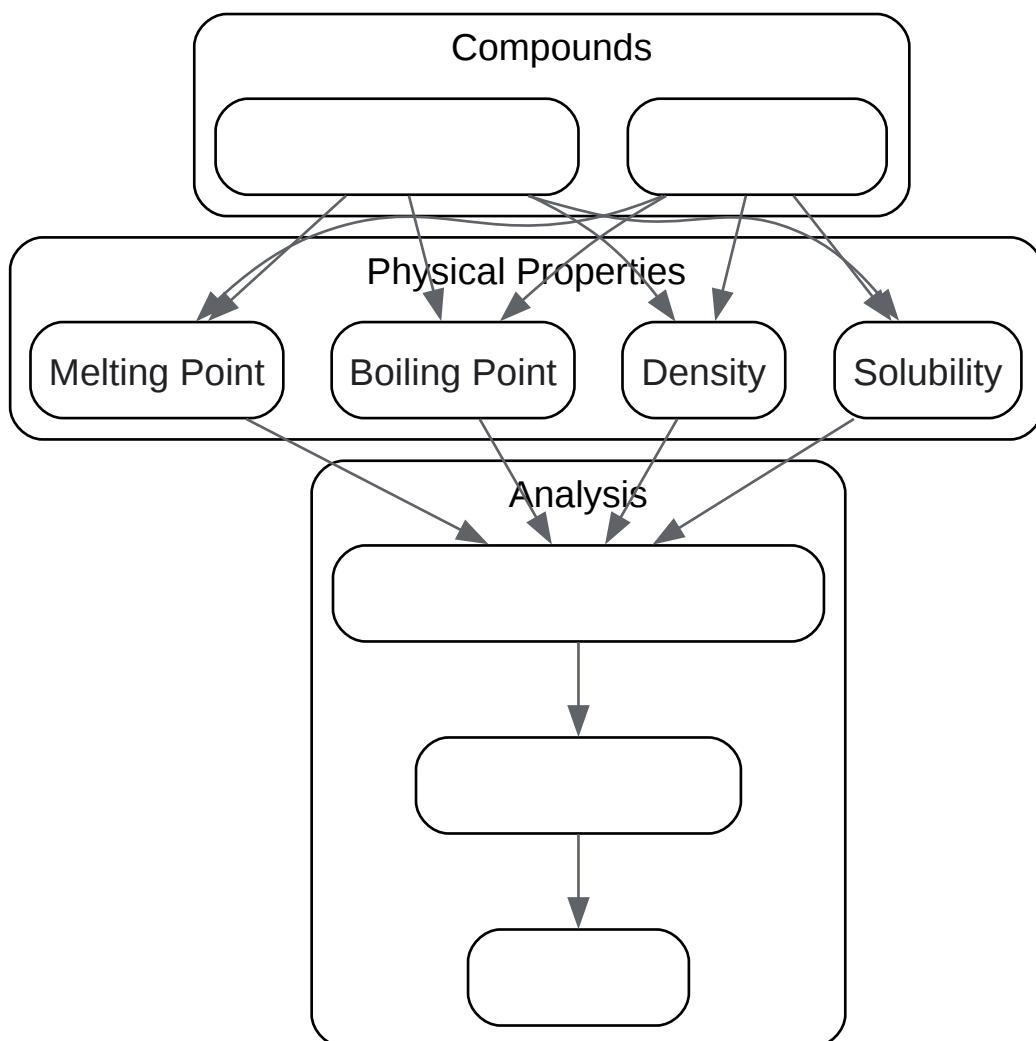
The density of a liquid can be determined by measuring the mass of a known volume of the liquid.[17][18]

Procedure:

- A clean, dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is weighed accurately.

- The flask is filled to the calibration mark with the liquid, ensuring the bottom of the meniscus is on the line.
- The filled flask is weighed again.
- The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask.
- The density is calculated by dividing the mass of the liquid by its volume.[19][20][21]

## Determination of Solubility


The solubility of a compound in a solvent (e.g., water) can be determined by observing the miscibility of the two substances.[22][23][24]

Procedure:

- A known volume of the solvent (e.g., 1 mL of water) is placed in a test tube.
- The compound to be tested is added dropwise to the solvent.
- After each addition, the test tube is shaken vigorously to mix the contents.
- The point at which the compound no longer dissolves and forms a separate layer or a cloudy suspension is noted. The solubility can then be qualitatively or quantitatively determined.[25][26]

## Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the physical properties of **1-Ethylcyclohexanol** and Cyclohexanol.



[Click to download full resolution via product page](#)

Caption: Workflow for comparing the physical properties of the two compounds.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Ethylcyclohexanol | C<sub>8</sub>H<sub>16</sub>O | CID 16021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanol | C6H11OH | CID 7966 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. [solubilityofthings.com](http://solubilityofthings.com) [[solubilityofthings.com](http://solubilityofthings.com)]
- 4. [chembk.com](http://chembk.com) [[chembk.com](http://chembk.com)]
- 5. [study.com](http://study.com) [[study.com](http://study.com)]
- 6. [chembk.com](http://chembk.com) [[chembk.com](http://chembk.com)]
- 7. Cyclohexanol - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 8. CAS 1940-18-7: 1-Ethylcyclohexanol | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 9. [chem.ucalgary.ca](http://chem.ucalgary.ca) [[chem.ucalgary.ca](http://chem.ucalgary.ca)]
- 10. [westlab.com](http://westlab.com) [[westlab.com](http://westlab.com)]
- 11. [uomustansiriyah.edu.iq](http://uomustansiriyah.edu.iq) [[uomustansiriyah.edu.iq](http://uomustansiriyah.edu.iq)]
- 12. [alnoor.edu.iq](http://alnoor.edu.iq) [[alnoor.edu.iq](http://alnoor.edu.iq)]
- 13. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [[askfilo.com](http://askfilo.com)]
- 14. Video: Boiling Points - Procedure [[jove.com](http://jove.com)]
- 15. [jeplerts.wordpress.com](http://jeplerts.wordpress.com) [[jeplerts.wordpress.com](http://jeplerts.wordpress.com)]
- 16. [youtube.com](http://youtube.com) [[youtube.com](http://youtube.com)]
- 17. [sciencelearningcenter.pbworks.com](http://sciencelearningcenter.pbworks.com) [[sciencelearningcenter.pbworks.com](http://sciencelearningcenter.pbworks.com)]
- 18. [chemistry.csueastbay.edu](http://chemistry.csueastbay.edu) [[chemistry.csueastbay.edu](http://chemistry.csueastbay.edu)]
- 19. [capuchem.ca](http://capuchem.ca) [[capuchem.ca](http://capuchem.ca)]
- 20. [youtube.com](http://youtube.com) [[youtube.com](http://youtube.com)]
- 21. Chemistry/The Density and Volume of a Water-Alcohol Mixture - WikiEducator [[wikieducator.org](http://wikieducator.org)]
- 22. [uomustansiriyah.edu.iq](http://uomustansiriyah.edu.iq) [[uomustansiriyah.edu.iq](http://uomustansiriyah.edu.iq)]
- 23. [solubilityofthings.com](http://solubilityofthings.com) [[solubilityofthings.com](http://solubilityofthings.com)]
- 24. [tsfx.edu.au](http://tsfx.edu.au) [[tsfx.edu.au](http://tsfx.edu.au)]
- 25. [scribd.com](http://scribd.com) [[scribd.com](http://scribd.com)]
- 26. The properties of alcohols | Class experiment | RSC Education [[edu.rsc.org](http://edu.rsc.org)]
- To cite this document: BenchChem. [A Comparative Analysis of the Physical Properties of 1-Ethylcyclohexanol and Cyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: [BenchChem.com](http://BenchChem.com)

[<https://www.benchchem.com/product/b155962#comparison-of-the-physical-properties-of-1-ethylcyclohexanol-and-cyclohexanol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)